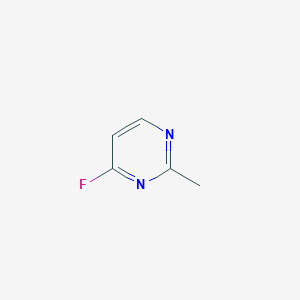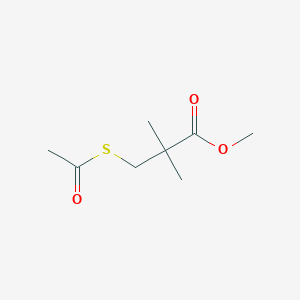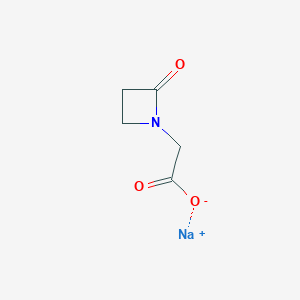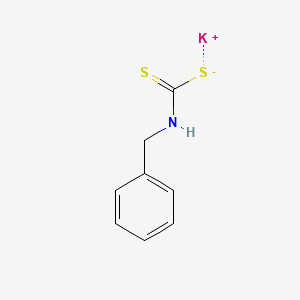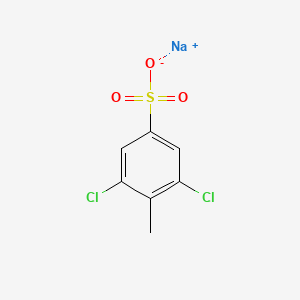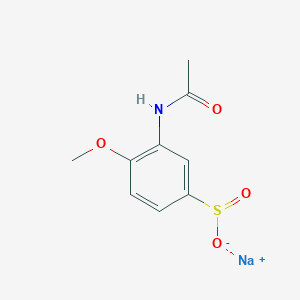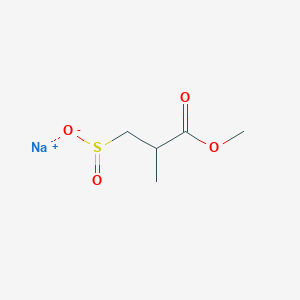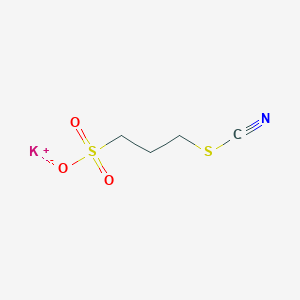
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-(cyanosulfanyl)propane-1-sulfonate, also known as P3CPS, is an organic compound and a sulfonate salt of cyanosulfanylpropane-1-sulfonic acid. It is an important reagent in organic synthesis, and is used for a variety of applications in the laboratory. P3CPS has a wide range of applications in the field of biochemistry and physiology, and is an important tool for scientific research.
科学研究应用
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, and to study the mechanism of action of enzymes. It has also been used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. Additionally, potassium 3-(cyanosulfanyl)propane-1-sulfonate has been used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins.
作用机制
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate is not fully understood. However, it is believed that the compound binds to metal ions, and this binding is thought to be involved in the regulation of biochemical pathways. Additionally, it is believed that potassium 3-(cyanosulfanyl)propane-1-sulfonate may interact with proteins and DNA, and this interaction may be involved in the regulation of biochemical processes.
Biochemical and Physiological Effects
potassium 3-(cyanosulfanyl)propane-1-sulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the breakdown of carbohydrates, and it has been shown to have an inhibitory effect on protein synthesis. Additionally, potassium 3-(cyanosulfanyl)propane-1-sulfonate has been found to be an effective inhibitor of the enzyme thymidylate synthase, and it has been shown to have an inhibitory effect on DNA replication.
实验室实验的优点和局限性
Potassium 3-(cyanosulfanyl)propane-1-sulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. Additionally, it is a stable compound, and is not easily degraded or broken down. However, potassium 3-(cyanosulfanyl)propane-1-sulfonate has several limitations for use in laboratory experiments. It is a relatively weak inhibitor, and may not be suitable for use in some experiments. Additionally, it is not very soluble in water, and may not be suitable for use in some aqueous solutions.
未来方向
There are several potential future directions for the use of potassium 3-(cyanosulfanyl)propane-1-sulfonate. It could be used to study the effects of drugs on biochemical pathways, and to study the mechanism of action of drugs. Additionally, it could be used to study the structure and function of proteins, and to study the mechanism of action of enzymes. Additionally, it could be used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. It could also be used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways, and to study the mechanism of action of environmental pollutants.
合成方法
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is typically synthesized from potassium carbonate and cyanosulfanylpropane-1-sulfonic acid. The reaction involves the formation of a potassium salt of the acid, which is then crystallized. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration. The purity of the product can be determined by thin layer chromatography.
属性
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(cyanosulfanyl)propane-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

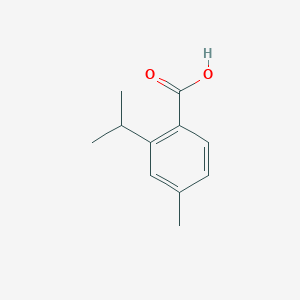
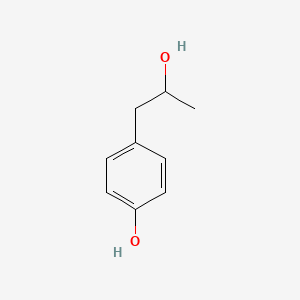
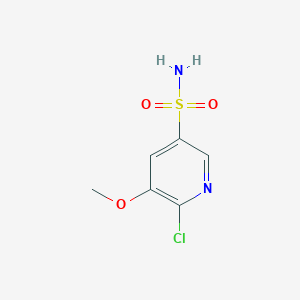
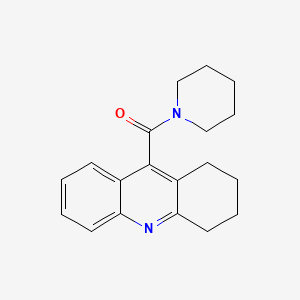
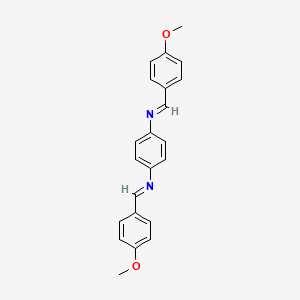
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
